5-Nitrothiophene-2-carbothioamide

Description

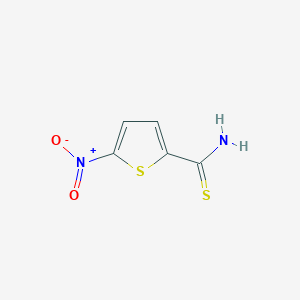

Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophene-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S2/c6-5(10)3-1-2-4(11-3)7(8)9/h1-2H,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSKYENBYYMPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are indispensable for confirming the chemical structure and functional groups present in 5-nitrothiophene-2-carbothioamide. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: In the proton NMR spectrum, the thiophene (B33073) protons of the 5-nitrothiophene moiety are expected to appear as doublets in the aromatic region. For instance, in a related thiazole (B1198619) derivative, the thiophene protons were observed as a multiplet around δ 8.06–8.10 ppm. cumhuriyet.edu.tr The protons of the carbothioamide group (-CSNH₂) would likely appear as a broad singlet in the downfield region, indicating exchangeable protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For a derivative of 2-[(5-nitrothiophen-2-yl)methylene]hydrazinecarbothioamide, the carbon atoms of the thiophene ring and the imine group (-CH=N) were identified in the range of δ 124-151 ppm. cumhuriyet.edu.tr The carbon of the carbothioamide group (C=S) is anticipated to resonate at a significantly downfield chemical shift, typically around δ 160-180 ppm. The electron-withdrawing nitro group strongly influences the chemical shifts of the adjacent thiophene carbons.

Interactive Table: Representative NMR Data for a 5-Nitrothiophene Derivative cumhuriyet.edu.tr

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |

| ¹H | Thiophene-H | 8.05–8.09 | m |

| ¹H | Thiazole-H | 7.78 | s |

| ¹H | H-C=N | 8.18 | s |

| ¹H | N-N-H | 12.82 | brs |

| ¹³C | Thiophene & Imine C | 124.62–150.23 | - |

| ¹³C | S-C=N (Thiazole) | 168.05 | - |

Note: Data corresponds to 2-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]imino}-1-(5-nitrothiophen-2-yl)methanamine. "m" denotes multiplet, "s" denotes singlet, and "brs" denotes broad singlet.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The -NH₂ group of the thioamide should produce absorption bands in the 3400-3100 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the thiophene ring will appear in the 1600-1400 cm⁻¹ region.

NO₂ Stretching: The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C=S Stretching: The thiocarbonyl group (C=S) of the thioamide typically shows a weak to medium band in the 1250-1020 cm⁻¹ range.

Analysis of related thiosemicarbazone derivatives shows a characteristic band for the C=N group around 1600-1624 cm⁻¹. researchgate.netekb.eg

Interactive Table: Characteristic IR Absorption Bands for Related Nitrothiophene Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (-NH) | Stretching | 3340, 3142 | ekb.eg |

| Azomethine (C=N) | Stretching | 1597-1624 | ekb.eg |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Thiocarbonyl (C=S) | Stretching | 1237 | ekb.eg |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₅H₄N₂O₂S₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z).

In studies of related 5-nitrothiophene-thiazole derivatives, HRMS (m/z) was successfully used to confirm their calculated molecular formulas. For example, the compound C₁₄H₉N₅O₄S₂ had a calculated [M+H]⁺ value of 376.0169, with an observed value of 376.0172, demonstrating the accuracy of the technique. cumhuriyet.edu.tr This method is essential for distinguishing the target compound from potential isomers or byproducts.

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Torsional Dynamics of 5-Nitrothiophene-2-carbaldehyde and Related Structures

While a crystal structure for this compound is not described in the searched literature, extensive crystallographic work has been performed on its precursor, 5-nitrothiophene-2-carbaldehyde, and Schiff bases derived from it. nih.goviucr.org In the crystal structure of 5-nitrothiophene-2-carbaldehyde, the nitro and aldehyde groups are nearly coplanar with the thiophene ring. researchgate.net

Analysis of Non-Covalent Interactions (Intermolecular and Intramolecular Hydrogen Bonding, Chalcogen Bonds)

The crystal packing of 5-nitrothiophene derivatives is significantly influenced by non-covalent interactions. In the crystal structure of the Schiff base 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, molecules are linked into chains by intermolecular C—H⋯O hydrogen bonds. nih.goviucr.org These interactions involve hydrogen atoms from the aromatic rings and oxygen atoms from the nitro groups.

Computational Chemistry and Theoretical Explorations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can provide valuable information about a compound's geometry, stability, and reactivity.

Geometrical Optimization and Energetic Calculations

The initial step in computational analysis involves optimizing the molecular geometry to find its most stable conformation. Using DFT methods, such as B3LYP with a suitable basis set, the bond lengths, bond angles, and dihedral angles of 5-Nitrothiophene-2-carbothioamide are adjusted to minimize the total electronic energy of the molecule. This process yields a three-dimensional structure that represents the molecule's ground state. These calculations are crucial as the geometry dictates the molecule's electronic properties and how it will interact with other molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.comchemrxiv.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. chemrxiv.org

For thiophene (B33073) derivatives, the HOMO is often localized on the thiophene ring and the carbothioamide group, while the LUMO is typically centered on the nitro group, which is a strong electron-withdrawing group. researchgate.net This distribution of frontier orbitals suggests that the carbothioamide and thiophene moieties are the primary sites for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. The energy of the HOMO is directly related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

| Parameter | Significance |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. mdpi.comchemrxiv.org |

Mapping Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netimist.ma The MEP surface is colored to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. imist.mawolfram.com Conversely, blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. imist.mawolfram.com Green and yellow regions represent areas with near-zero or intermediate potentials. imist.ma

In this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group and the sulfur atom of the carbothioamide group, making these the most likely sites for interaction with electrophiles. The positive potential is likely to be located around the hydrogen atoms of the amide group, indicating their susceptibility to nucleophilic attack.

Derivation of Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. scirp.orgresearchgate.net These descriptors provide a more quantitative measure of the molecule's stability and reactivity. chemrxiv.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. chemrxiv.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. chemrxiv.org

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. chemrxiv.org

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. chemrxiv.org A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive. chemrxiv.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). chemrxiv.orgresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. chemrxiv.org |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. chemrxiv.org |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. chemrxiv.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. chemrxiv.org |

| Chemical Softness (S) | S = 1 / η | Measure of reactivity; inverse of hardness. chemrxiv.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. chemrxiv.orgresearchgate.net |

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). ijpras.comjmir.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of their interaction. ijpras.com

Prediction of Ligand-Protein Binding Affinities and Interaction Profiles

Molecular docking simulations with this compound can be performed against a library of known protein targets to predict its binding affinity and interaction profile. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy for various conformations. jmir.org The results are often presented as a docking score, which is an estimation of the binding affinity. rasayanjournal.co.in

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, the nitro group and the carbothioamide group of this compound are likely to form hydrogen bonds with polar residues in the binding pocket. The thiophene ring can engage in hydrophobic or π-π stacking interactions. By identifying the most favorable binding pose and the corresponding interactions, molecular docking can provide valuable insights into the mechanism of action of this compound and guide the design of more potent analogs. arxiv.org

Computational Identification of Putative Biological Targets

Computational methods are instrumental in identifying potential biological targets for novel compounds, a critical step in drug discovery. nih.govug.edu.gh For derivatives of 5-nitrothiophene, these in silico approaches have suggested interactions with several key enzymes implicated in various diseases.

Molecular docking studies have been a primary tool in this endeavor. These simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and potential inhibitory action. jchemlett.comresearchgate.net

Aldehyde Dehydrogenase (ALDH): Research has indicated a conserved interaction between 5-nitrofurans, structurally related to 5-nitrothiophenes, and aldehyde dehydrogenase 2 (ALDH2). nih.gov ALDH enzymes are crucial for detoxifying various aldehydes. mdpi.com The activity of the 5-nitrofuran prodrug nifurtimox (B1683997) has been shown to be dependent on ALDH2. nih.gov This suggests that 5-nitrothiophene-based compounds might also interact with ALDH, a possibility that warrants further computational and experimental investigation.

Enoyl-ACP Reductase (InhA): This enzyme is a key component of the type II fatty acid synthesis (FAS-II) system in bacteria and parasites like Plasmodium falciparum, the causative agent of malaria. frontiersin.orgwikipedia.orgnih.gov The FAS-II system is essential for the survival of these microorganisms. frontiersin.org Molecular docking studies have identified enoyl-acyl carrier protein reductase (InhA) as a potential target for sulfonyl hydrazone derivatives, which share structural similarities with thiophene-based compounds. preprints.org Specifically, an inhibitor of the Mycobacterium tuberculosis enoyl-ACP reductase, NITD-916, has been explored for its activity. rcsb.org Given that triclosan (B1682465) also targets this enzyme, the potential for 5-nitrothiophene derivatives to act as inhibitors is an active area of computational research. nih.gov

Caspase-3: This enzyme is a key executioner in the process of apoptosis, or programmed cell death. mdpi.com Its inhibition can prevent apoptosis, a mechanism relevant in various diseases. mdpi.comnih.gov Some quinoline-2-one/pyrazole derivatives have demonstrated antiapoptotic activity through caspase-3 inhibition. mdpi.com Molecular docking studies have been performed to understand the interaction of nitrothiophene derivatives with caspase-3, suggesting it as a potential target. researchgate.net For instance, certain 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives have shown to induce apoptosis and activate caspase-3. researchgate.net

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is a crucial target in cancer therapy. A series of nitrothiophene-containing tyrphostins, which are tyrosine kinase inhibitors, have been synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase in cell-free assays. nih.gov Compounds with a thioamide group showed good inhibitory activity against the receptor tyrosine kinase. nih.gov Docking studies on novel 5-nitrothiophene derivatives have also been conducted to investigate their mechanism of action on the A549 lung cancer cell line, targeting EGFR tyrosine kinase. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions

The design of new drugs heavily relies on predicting their behavior in the body, a field known as pharmacokinetics, and assessing their potential to be effective oral medications, often referred to as "drug-likeness." mdpi.com Computational tools play a pivotal role in this process, allowing for the early-stage evaluation of compounds and helping to filter out those with undesirable properties. ajchem-a.comresearchgate.net

The methodology for these predictions often involves the use of web-based platforms and software that calculate various molecular descriptors. mdpi.comajchem-a.com One of the most widely used frameworks is Lipinski's Rule of Five, which provides a set of guidelines for assessing the drug-likeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. jchemlett.com Compounds that adhere to this rule are more likely to be orally bioavailable. jchemlett.comajchem-a.com

For derivatives of 5-nitrothiophene, these in silico methods are applied to:

Evaluate Oral Bioavailability: By calculating Lipinski's parameters and generating bioavailability radar plots, researchers can estimate the likelihood that a 5-nitrothiophene derivative will be well-absorbed when taken orally. jchemlett.comajchem-a.com

Predict ADME Profiles: Computational tools can predict how a compound will be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This helps in the early identification of potential liabilities that could lead to poor efficacy or toxicity.

Guide Molecular Design: The insights gained from these predictions are invaluable for medicinal chemists. If a promising 5-nitrothiophene derivative is predicted to have poor solubility or be rapidly metabolized, its structure can be modified to improve these properties, leading to the design of more effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are computational techniques used to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov These models are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

SAR studies focus on identifying key structural features, or pharmacophores, that are responsible for a compound's activity. By systematically modifying different parts of the this compound scaffold and observing the effect on its biological activity, researchers can deduce which functional groups are essential for interaction with a biological target. For example, studies on related nitrothiophene derivatives have shown that the position of the nitro group and the nature of substituents on the thiophene ring are critical for their antibacterial efficacy.

QSAR models take this a step further by developing mathematical equations that quantitatively correlate the structural properties of a series of compounds with their biological activities. nih.gov These models are built using a set of compounds with known activities (a training set) and then used to predict the activity of new, untested compounds. nih.govnih.gov The process typically involves:

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., size, shape, electronic properties), are calculated for each compound in the training set. nih.gov

Model Building: Statistical methods, such as multivariate linear regression or machine learning algorithms like artificial neural networks, are used to build a model that links the descriptors to the observed biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.govnih.gov

For this compound and its analogs, QSAR and SAR modeling have been applied to:

Optimize Antibacterial and Antiprotozoal Activity: By understanding the structural requirements for activity against various pathogens, researchers can design more potent derivatives.

Predict Activity of Novel Compounds: QSAR models allow for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov

Elucidate Mechanisms of Action: These models can provide insights into the molecular interactions between the compounds and their biological targets, helping to explain their mechanism of action. researchgate.net

The following table provides an overview of the computational approaches discussed:

| Computational Approach | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | Identification of potential targets like ALDH, Enoyl-ACP Reductase, Caspase-3, and EGFR Tyrosine Kinase. |

| Pharmacokinetic/Drug-Likeness Prediction | Assesses a compound's potential to be an effective oral drug by evaluating its ADME properties and adherence to guidelines like Lipinski's Rule of Five. | Guiding the design of derivatives with improved oral bioavailability and pharmacokinetic profiles. |

| QSAR/SAR Modeling | Establishes relationships between a compound's chemical structure and its biological activity to guide lead optimization. | Optimizing the antibacterial and antiprotozoal activity of derivatives and predicting the potency of novel compounds. |

Coordination Chemistry and Metallotherapeutic Potential

Synthesis of Coordination Compounds with 5-Nitrothiophene-2-carbothioamide Thiosemicarbazones

Thiosemicarbazones derived from 5-nitrothiophene-2-carbaldehyde serve as versatile ligands for the synthesis of coordination compounds. These ligands are typically prepared through the condensation reaction of 5-nitrothiophene-2-carbaldehyde with an appropriate thiosemicarbazide (B42300). The resulting thiosemicarbazone can then be reacted with various metal salts to yield the desired complexes.

Palladium(II) complexes of 5-nitrothiophene-2-carbaldehyde thiosemicarbazones are generally synthesized by reacting the thiosemicarbazone ligand with a palladium(II) precursor, such as [Pd(DMSO)₂Cl₂]. nih.gov The reaction typically results in complexes with the general formula [Pd(L)Cl₂], where 'L' represents the bidentate thiosemicarbazone ligand. nih.govnih.gov These syntheses are often carried out in solvents like ethanol. The formation of the complex is confirmed through various spectroscopic techniques. nih.govresearchgate.net The resulting palladium(II) complexes have shown enhanced biological activity compared to the free ligands. nih.gov

Table 1: Synthesis of Palladium(II) Complexes

| Precursor | Ligand (L) | General Formula | Reference(s) |

|---|---|---|---|

| [Pd(DMSO)₂Cl₂] | 5-nitrothiophene-2-carbaldehyde thiosemicarbazones | [Pd(L)Cl₂] | nih.govnih.govresearchgate.net |

Ruthenium(II) complexes incorporating 5-nitrothiophene-2-carbaldehyde thiosemicarbazones have also been synthesized and characterized. A common synthetic route involves the reaction of a ruthenium(II) starting material, like [Ru(η⁴-C₈H₁₂)(CH₃CN)₂Cl₂] or [RuCl₂(η⁶-p-cymene)]₂, with the thiosemicarbazone ligand. nih.govfrontiersin.org This typically yields complexes with formulas such as [Ru(η⁴-C₈H₁₂)(L)Cl₂] or [RuCl(η⁶-p-cym)(N,S-L)]Cl. nih.govfrontiersin.orgnih.gov The synthesis of these organometallic ruthenium compounds highlights the versatility of these thiosemicarbazone ligands in coordinating to different metal centers. frontiersin.orgnih.gov

Table 2: Synthesis of Ruthenium(II) Complexes

| Precursor | Ligand (L) | General Formula | Reference(s) |

|---|---|---|---|

| [Ru(η⁴-C₈H₁₂)(CH₃CN)₂Cl₂] | 5-nitrothiophene-2-carbaldehyde thiosemicarbazones | [Ru(η⁴-C₈H₁₂)(L)Cl₂] | nih.govnih.gov |

Beyond palladium and ruthenium, thiosemicarbazones derived from 5-nitrothiophene are capable of forming complexes with a range of other transition metals. For instance, copper(II) and nickel(II) complexes have been prepared by reacting the corresponding metal chlorides (CuCl₂·2H₂O or NiCl₂·6H₂O) with the thiosemicarbazone ligands in an ethanolic solution. nih.govtandfonline.com These reactions typically yield complexes where the metal-to-ligand stoichiometry is 1:1 or 1:2. researchgate.nettandfonline.com The coordination environment around the metal ion in these complexes is often found to be square planar or octahedral, depending on the specific metal and reaction conditions. nih.gov

Characterization of Ligand Binding Modes and Complex Geometry

The characterization of these metal complexes is crucial for understanding their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose.

A consistent finding across numerous studies is that thiosemicarbazones derived from 5-nitrothiophene act as bidentate ligands. nih.govfrontiersin.org Coordination to the central metal ion occurs through two specific atoms: the sulfur atom of the thionic (C=S) group and the nitrogen atom of the azomethine (C=N) group. nih.govnih.govresearchgate.net This forms a stable five-membered chelate ring with the metal ion. mdpi.com This bidentate N,S-donor coordination mode is a hallmark of thiosemicarbazone complexes and is confirmed by single-crystal X-ray diffraction and spectroscopic data. frontiersin.orgmdpi.com

Spectroscopic methods provide definitive evidence for the coordination of the thiosemicarbazone ligand to the metal center. nih.govresearchgate.net

Infrared (IR) Spectroscopy: In the IR spectra of the free ligands, characteristic bands for the ν(C=N) and ν(C=S) vibrations are observed. researchgate.net Upon complexation, the ν(C=N) band shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal. researchgate.net Similarly, a negative shift in the ν(C=S) band confirms the involvement of the thionic sulfur atom in the coordination. researchgate.net The absence of a ν(S-H) band around 2500-2600 cm⁻¹ in the spectra of the ligands confirms that they exist in the thione form. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are also informative. The signal corresponding to the N-H proton of the hydrazine (B178648) moiety in the free ligand often disappears or shifts significantly upon complexation, particularly if deprotonation occurs to form a neutral complex. The chemical shifts of the protons adjacent to the azomethine and thione groups are also affected by the coordination to the metal ion.

Table 3: Key Spectroscopic Shifts Upon Metal Complexation

| Spectroscopic Technique | Vibrational/Resonance Group | Observation Upon Complexation | Implication | Reference(s) |

|---|---|---|---|---|

| Infrared (IR) | ν(C=N) (azomethine) | Shift to lower frequency | Coordination of azomethine nitrogen | researchgate.net |

| Infrared (IR) | ν(C=S) (thionic) | Shift to lower frequency | Coordination of thionic sulfur | researchgate.net |

A comprehensive review of scientific literature reveals a notable scarcity of studies focused specifically on the coordination chemistry of this compound and the subsequent modulatory effects of its metal complexation on biological activity. Research in this domain has predominantly centered on derivatives, particularly thiosemicarbazones synthesized from 5-nitrothiophene-2-carboxaldehyde (B54426).

This focus on related structures, such as palladium(II) and ruthenium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones, has demonstrated that the introduction of a metal center can significantly enhance biological activities, including anti-amoebic properties. These findings suggest a promising avenue for the exploration of this compound itself as a ligand in the development of novel metallotherapeutic agents.

However, without dedicated studies on this compound, a detailed analysis of how metal complexation modulates its specific biological profile remains speculative. The inherent biological activity of the parent compound, combined with the known impact of metal coordination on related thiophene (B33073) derivatives, underscores a clear need for future research to synthesize and characterize metal complexes of this compound and to systematically evaluate their therapeutic potential. Such investigations would be crucial in elucidating the structure-activity relationships and determining the full potential of these compounds in medicinal chemistry.

Due to the absence of specific research data on the metal complexes of this compound, a data table on its modulatory biological effects cannot be compiled.

Prospective Avenues for Future Academic Research

Rational Design and Synthesis of Advanced Derivatizations for Enhanced Specificity and Efficacy

One promising strategy is the molecular hybridization of the 5-nitrothiophene-2-carbothioamide scaffold with other pharmacophores. nih.gov This can lead to hybrid molecules with dual or synergistic modes of action, potentially broadening their therapeutic applications. For instance, combining the thiosemicarbazide (B42300) moiety with a sulfone group has been explored to overcome drug resistance in antimicrobial agents. nih.gov

Key to this effort is the synthesis of a diverse set of derivatives. This can be achieved through various synthetic routes, such as the reaction of 5-nitrothiophene-2-carboxaldehyde (B54426) with different thiosemicarbazide derivatives. nih.gov The resulting compounds can then be screened for their biological activities, and the data used to build robust SAR models. These models help in understanding how different substituents on the thiophene (B33073) ring and the carbothioamide group influence biological activity. For example, studies have shown that the introduction of a p-fluoro group can be vital for overcoming efflux pump-mediated resistance in bacteria. nih.gov

The synthesis of these new derivatives often involves multi-step reactions, and optimizing these synthetic pathways for better yield and purity is also an important aspect of this research area.

Integration of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies are becoming indispensable in the drug discovery and development process for this compound derivatives. These in silico tools offer a rapid and cost-effective way to predict the biological activity and pharmacokinetic properties of new compounds before their actual synthesis.

Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a target protein. dntb.gov.ua This allows researchers to predict the binding affinity and orientation of different derivatives, providing insights into the molecular basis of their activity. For instance, docking studies have been used to investigate the interaction of 5-nitrothiophene derivatives with enzymes like aldehyde dehydrogenase and tyrosinase. dntb.gov.uamdpi.com

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction, helping to understand the stability of the complex over time. sums.ac.ir Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activities. nih.gov These models can then be used to predict the activity of yet-to-be-synthesized derivatives, guiding the rational design process.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational chemistry. mdpi.com By predicting these properties early in the drug discovery pipeline, researchers can prioritize compounds with favorable drug-like characteristics and identify potential liabilities. researchgate.net

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

While much of the research on this compound has focused on its antimicrobial properties, identifying and validating new biological targets could unlock its therapeutic potential in other disease areas. The diverse biological activities reported for thiophene derivatives, including anticancer and anti-inflammatory effects, suggest that this scaffold may interact with a range of cellular targets. nih.gov

For example, some nitrothiophene derivatives have been shown to inhibit the growth of cancer cells. researchgate.net Further research is needed to elucidate the precise molecular mechanisms underlying this activity and to identify the specific protein targets involved. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down the cellular binding partners of these compounds.

In the context of antimicrobial activity, while enzymes involved in bacterial DNA replication and cell wall synthesis have been implicated, a deeper understanding of the mechanism of action is still required. For instance, some 5-nitrothiophenes are activated by the F420-dependent nitroreductase Ddn in Mycobacterium tuberculosis, leading to the release of nitric oxide which has a bactericidal effect. nih.gov Investigating other potential nitroreductases and their roles in activating these compounds in different pathogens could reveal new therapeutic opportunities.

The exploration of novel targets extends to other areas as well. For instance, some thiosemicarbazone derivatives have shown activity against protozoan parasites, suggesting that enzymes unique to these organisms could be potential targets. nih.govasm.org

Investigating Mechanisms of Drug Resistance and Developing Strategies for Overcoming Them

The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. nih.goveuropa.eu Understanding the mechanisms by which pathogens or cancer cells develop resistance to this compound and its derivatives is crucial for designing next-generation compounds that can circumvent these resistance mechanisms.

One common mechanism of resistance is the increased efflux of the drug from the cell, mediated by efflux pumps like the AcrAB-TolC system in E. coli. nih.gov Structure-based drug design can be used to modify the chemical structure of the compounds to reduce their affinity for these pumps. nih.gov

Another mechanism of resistance to nitroaromatic compounds is the downregulation or mutation of the nitroreductase enzymes required for their activation. nih.govnih.gov One strategy to overcome this is to develop compounds that can be activated by multiple nitroreductases, reducing the likelihood of resistance emerging from a single point mutation.

Furthermore, combination therapy, where this compound derivatives are co-administered with other drugs, could be an effective strategy to combat resistance. nih.gov The second drug could inhibit a resistance mechanism or target a different pathway, leading to a synergistic effect.

The development of multidrug-resistant organisms is a significant global health threat. med.or.jp Therefore, ongoing surveillance and research into the resistance mechanisms against new antimicrobial agents like this compound are essential.

Q & A

What are the standard synthesis and characterization protocols for 5-Nitrothiophene-2-carbothioamide?

Level: Basic

Answer:

The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid derivatives with thioamide precursors. For example:

- Step 1: React 5-nitrothiophene-2-carbonyl chloride with thioamide-containing amines (e.g., 2-nitroaniline) in acetonitrile under reflux (1–2 hours) .

- Step 2: Purify via solvent evaporation and recrystallization.

Characterization: - NMR (¹H/¹³C): Confirm molecular structure and substituent positions .

- HPLC: Assess purity (>95% typically required) .

- Melting Point (m.p.): Compare with literature values (e.g., 397 K for analogs) .

What are the key structural features of this compound derivatives?

Level: Basic

Answer:

X-ray crystallography reveals:

- Dihedral Angles: Between aromatic rings (e.g., 8.5°–13.5° for thiophene and benzene rings in analogs) .

- Intermolecular Interactions: Weak C–H⋯O/S hydrogen bonds stabilize crystal packing .

- Nitro Group Orientation: Dihedral angles of ~15° relative to adjacent rings influence electronic properties .

How can researchers resolve contradictions in biological activity data for this compound analogs?

Level: Advanced

Answer:

Contradictions may arise from:

- Synthetic Variability: Impurities or regioisomers (address via HPLC and 2D NMR) .

- Assay Conditions: Test antibacterial activity under standardized MIC/MBC protocols .

- Structural Confounders: Use computational docking to compare binding modes of active/inactive analogs .

What is the proposed mechanism of action for this compound as an antibacterial agent?

Level: Advanced

Answer:

- Enzyme Inhibition: Targets bacterial DNA gyrase or topoisomerase IV, validated via enzyme inhibition assays .

- Genetic Knockout Studies: Compare activity against wild-type vs. mutant strains lacking target enzymes .

- Membrane Permeability: Assess via fluorescence-based assays (e.g., propidium iodide uptake) .

What strategies improve regioselectivity in synthesizing this compound derivatives?

Level: Advanced

Answer:

- Coupling Reagents: Use HATU or EDCI to minimize side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature Control: Maintain 60–85°C to favor amide bond formation over degradation .

Which analytical techniques are critical for validating this compound purity?

Level: Basic

Answer:

- Reverse-Phase HPLC: Use C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (LCMS): Confirm molecular ion peaks and fragmentation patterns .

- Elemental Analysis: Verify C/H/N/S ratios for novel compounds .

How do structural modifications impact the bioactivity of this compound?

Level: Advanced

Answer:

Structure-Activity Relationship (SAR) Insights:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Nitro (NO₂) at C5 | Essential for antibacterial activity | |

| Trifluoromethyl (CF₃) | Enhances lipophilicity and potency | |

| Halogens (F, Cl) | Modulate electron-withdrawing effects |

- Methodology: Systematically vary substituents and test in MIC assays .

How should researchers evaluate the stability of this compound under varying storage conditions?

Level: Advanced

Answer:

- Accelerated Degradation Studies: Expose to heat (40°C), light, and humidity; monitor via HPLC .

- NMR Stability Assays: Track degradation products (e.g., nitro group reduction) .

- Recommendations: Store at –20°C in amber vials under inert atmosphere .

What methodologies assess the toxicity profile of this compound derivatives?

Level: Advanced

Answer:

- In Vitro Cytotoxicity: Use MTT assays on mammalian cell lines (e.g., HEK293) .

- Genotoxicity Screening: Ames test for mutagenicity; comet assay for DNA damage .

- Metabolic Stability: Incubate with liver microsomes to predict in vivo toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.